molecular formula C23H14ClN3 B3029797 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine CAS No. 78941-32-9

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine

Cat. No.: B3029797
CAS No.: 78941-32-9
M. Wt: 367.8 g/mol
InChI Key: KQKCYBIGRDRFJT-UHFFFAOYSA-N
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Description

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine (CAS No. 78941-32-9) is a triazine derivative with the molecular formula C23H14ClN3. It is a white to off-white powder with a purity of ≥99%, primarily used as an intermediate in pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs) under development . Its structure features two 1-naphthyl substituents at the 4- and 6-positions of the triazine ring, contributing to high steric bulk and extended π-conjugation, which are advantageous for electronic applications . The compound is industrially synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and naphthalen-1-ol derivatives under catalytic conditions . Key properties include stability under inert storage conditions and compatibility with coupling reagents in peptide synthesis .

Properties

IUPAC Name

2-chloro-4,6-dinaphthalen-1-yl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3/c24-23-26-21(19-13-5-9-15-7-1-3-11-17(15)19)25-22(27-23)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKCYBIGRDRFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC(=N3)Cl)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78941-32-9
Record name 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with naphthalen-1-ylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the naphthalen-1-yl groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The naphthalen-1-yl groups can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can also undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted triazines with various functional groups.
  • Oxidized or reduced derivatives of the naphthalen-1-yl groups.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

Organic Electronics

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a dopant in host materials enhances the efficiency and stability of these devices.

Case Study:
A study demonstrated that incorporating this compound into an OLED structure significantly improved the device's luminous efficiency and operational stability compared to devices without the dopant .

Material Science

In material science, this compound serves as a building block for synthesizing various polymers and nanomaterials. Its triazine core provides rigidity and thermal stability, making it suitable for high-performance materials.

Data Table: Properties of Polymers Synthesized with this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Poly(triazine)30050Aerospace
Triazine-based Resin25060Automotive components
Conductive Polymer20040Flexible electronics

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer properties. The triazine moiety is known for its ability to interact with biological targets effectively.

Case Study:
A recent pharmacological study found that modifications of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine depends on its application:

    In Pharmaceuticals: It interacts with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity.

    In Materials Science: The compound’s ability to form stable, conjugated systems allows it to participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine and Analogues

Compound Name Substituents Molecular Formula CAS Number Applications Key Properties References
This compound 1-naphthyl C23H14ClN3 78941-32-9 OLEDs, pharmaceuticals, agrochemicals High conjugation, bulky substituents
2-Chloro-4,6-di(naphthalen-2-yl)-1,3,5-triazine 2-naphthyl C23H14ClN3 1247124-77-1 OLED intermediates Altered steric effects, similar conjugation
2-Chloro-4,6-di(1-piperidinyl)-1,3,5-triazine Piperidinyl C13H20ClN5 7710-36-3 Peptide synthesis reagents Enhanced nucleophilicity, lower steric bulk
2-Chloro-4,6-di(morpholin-4-yl)-1,3,5-triazine Morpholinyl C11H16ClN5O2 7597-22-0 Drug intermediates Oxygen-containing, improved solubility
2-Chloro-4,6-diphenyl-1,3,5-triazine Phenyl C15H9ClN3 1229443-86-0 OLED materials, ligands Reduced conjugation, cost-effective
Propazine Isopropylamino C9H16ClN5 139-40-2 Herbicide Agricultural selectivity, low toxicity

Industrial and Environmental Considerations

  • OLED Intermediates : Both 1-naphthyl and 2-naphthyl derivatives are prioritized in OLED development due to their luminescent properties, though synthesis costs for naphthyl-containing compounds are higher .
  • Herbicides: Propazine (CAS 139-40-2) highlights the role of triazines in agriculture, where isopropylamino groups confer herbicidal activity through inhibition of photosynthesis .

Research Findings and Data

Table 2: Comparative Reactivity in Nucleophilic Substitutions

Compound Reaction with Tertiary Phosphines Stability of Phosphonium Salts Application in Peptide Synthesis
This compound Slow kinetics due to steric bulk Moderate Limited
2-Chloro-4,6-diphenoxy-1,3,5-triazine Rapid reaction High High (forms "superactive" esters)
2-Chloro-4,6-di(1-piperidinyl)-1,3,5-triazine Intermediate rate High Moderate

Key Observations:

  • Bulky naphthyl groups hinder reactions with phosphines, limiting utility in coupling reagents compared to diphenoxy or piperidinyl derivatives .
  • Morpholinyl and piperidinyl substituents balance reactivity and stability, making them versatile in medicinal chemistry .

Biological Activity

2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine (CAS No. 78941-32-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C23H14ClN3C_{23}H_{14}ClN_3, with a molecular weight of approximately 367.83 g/mol. It is characterized by the presence of a triazine ring substituted with two naphthyl groups and one chlorine atom.

PropertyValue
CAS No.78941-32-9
Molecular FormulaC23H14ClN3
Molecular Weight367.83 g/mol
SolubilityVaries by solvent

Anticancer Properties

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. The compound has demonstrated notable cytotoxicity in vitro.

Case Study Findings:

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines showed that the compound exhibits significant antiproliferative activity. For instance, it inhibited cell growth in cervical cancer (SiSo) and bladder cancer (RT-112) cell lines with IC50_{50} values ranging from 5.37 to 8.13 µM .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of specific cell signaling pathways associated with tumor growth and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Naphthyl Substituents : The presence of naphthyl groups enhances lipophilicity and may facilitate interaction with cellular membranes or target proteins.
  • Chlorine Atom : The chlorine substituent is believed to play a crucial role in modulating the electronic properties of the molecule, influencing its binding affinity to biological targets.

Comparative Analysis

To contextualize the activity of this compound within a broader spectrum of triazine derivatives, a comparative analysis with other known compounds is useful:

Compound NameIC50_{50} (µM)Target Cancer Cell Lines
This compound5.37 - 8.13SiSo, RT-112
Cisplatin0.24 - 1.96Various
Another Triazine Derivative2.38 - 8.13Various

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-4,6-di(naphthalen-1-yl)-1,3,5-triazine, and what challenges arise due to the naphthalene substituents?

  • Answer: The compound can be synthesized via Grignard reactions or Friedel-Crafts alkylation using cyanuric chloride as a starting material. For example, analogous triazine derivatives with biphenyl groups were prepared via Grignard reactions followed by Friedel-Crafts steps . Challenges include steric hindrance from bulky naphthalen-1-yl groups, which may reduce reaction yields, and potential electronic effects (e.g., electron-donating substituents lowering reactivity of the triazine core) . Solubility limitations in polar solvents (e.g., toluene is often required) also necessitate careful solvent selection .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Answer: Key techniques include:

  • FTIR and ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
  • Mass spectrometry (MS) for molecular weight validation.
  • Melting point analysis (expected range: 138–140°C for analogous diphenyl derivatives) .
  • Chromatography (HPLC/TLC) to assess purity, given the compound’s limited solubility in common solvents .

Advanced Research Questions

Q. How do electron-withdrawing (chloro) and electron-donating (naphthalen-1-yl) substituents influence the reactivity of this compound in cross-coupling or condensation reactions?

  • Answer: The chloro group enhances electrophilicity at the triazine core, enabling nucleophilic substitutions (e.g., with amines or phosphines). However, the naphthalen-1-yl groups may donate electron density via conjugation, partially offsetting this reactivity. Studies on diphenyl analogues show that such substituents stabilize intermediates like P-triazinylphosphonium chlorides , which decompose readily unless aromatic groups (e.g., phenoxy) are present . Computational modeling of charge distribution is recommended to predict reactivity .

Q. What methodologies are effective for evaluating the electronic transport properties of this compound in organic electronic devices (e.g., OLEDs)?

  • Answer:

  • Cyclic voltammetry (CV) to determine HOMO/LUMO levels and bandgap.
  • Time-of-flight (TOF) measurements or space-charge-limited current (SCLC) analysis to assess charge carrier mobility.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition temperatures >300°C are typical for triazine derivatives) .
  • Device fabrication via spin-coating or vacuum deposition, with performance benchmarking against standard electron transport layers (e.g., Alq₃) .

Q. How does steric bulk from naphthalen-1-yl groups impact the formation of reactive intermediates (e.g., triazinylammonium salts) in peptide coupling applications?

  • Answer: Bulky substituents hinder the formation of triazinylammonium intermediates , critical for activating carboxylic acids in peptide synthesis. For example, smaller alkoxy groups (e.g., methoxy) in 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) facilitate stable intermediate formation, whereas larger aryl groups may require additives like DABCO to stabilize reactive species . Steric effects can be quantified using molecular dynamics simulations .

Methodological Safety Considerations

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Answer:

  • Use fume hoods and PPE (gloves, goggles) due to hazards like eye damage (Hazard Statement: H318) .
  • Avoid inhalation; employ solvent traps during vacuum evaporation.
  • Dispose of waste via halogenated solvent protocols, as chloro-triazines may generate toxic byproducts .
  • Monitor for skin irritation; rinse immediately with water and seek medical attention if exposed .

Data Contradictions and Resolution

  • Contradiction: notes that electron-donating substituents (e.g., alkylamino) reduce triazine reactivity, while shows phenoxy groups stabilize reactive intermediates.
  • Resolution: Aromatic substituents (e.g., naphthalen-1-yl) balance steric and electronic effects. Researchers should tailor substituents based on desired reactivity—e.g., phenoxy for stability in phosphonium salts vs. methoxy for peptide coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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